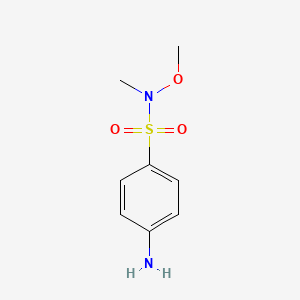

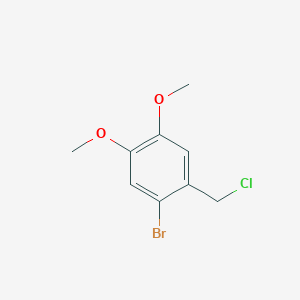

4-amino-N-methoxy-N-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-amino-N-methoxy-N-methylbenzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their various applications in medicinal chemistry and as intermediates in chemical synthesis. The presence of amino, methoxy, and methyl groups on the benzene ring can significantly alter the chemical and physical properties of the molecule, as well as its biological activity.

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to 4-amino-N-methoxy-N-methylbenzenesulfonamide, can be achieved through direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of transition-metal catalysis, specifically iridium-catalyzed reactions, which allow for the efficient recognition of different types of amino groups in complex molecules .

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been characterized using various spectroscopic techniques. For instance, the structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide was determined, revealing a V-shaped conformation with the benzene rings at a dihedral angle of 86.56°. The methoxy and acetyl groups were found to be coplanar with their respective benzene rings, and intramolecular hydrogen bonding contributes to the stability of the molecule .

Chemical Reactions Analysis

Sulfonamide compounds can undergo a variety of chemical reactions. For example, 4-Cyanobenzenesulfonamides can be cleaved to the parent amine under the action of thiol and base, making them useful as amine protecting/activating groups. These sulfonamides can also be further elaborated by alkylation and arylation, and they can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. For instance, the crystalline nature of some sulfonamides allows for the growth of high-quality single crystals, which can be characterized by X-ray crystallography. Theoretical and experimental investigations, including density functional theory (DFT) calculations, can provide insights into vibrational frequencies, NMR chemical shifts, absorption wavelengths, and other properties such as molecular electrostatic potential and frontier molecular orbitals .

Applications De Recherche Scientifique

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol

- Application Summary: These compounds were synthesized via a Schiff bases reduction route. They consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .

- Methods of Application: The compounds were synthesized via a Schiff bases reduction route .

- Results or Outcomes: The molecular structures of the compounds are stabilized by secondary intermolecular interactions . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .

-

2-Methoxy-N-[4-(dimethyl amino) benzylidene] aniline (2MDA) single crystal

- Application Summary: This Schiff base crystal was synthesized via a condensation reaction. It has potential applications in different optical and opto-electronic applications .

- Methods of Application: The crystal was synthesized via a condensation reaction. After 7 days of slow evaporation process, optically good quality single crystals were obtained .

- Results or Outcomes: The crystal has a transparency window (480–1100 nm) and shows red light (625 nm) emission. The SHG efficacy of the grown Schiff base crystal is slightly higher than the reference KDP crystal and also the χ3 value of 2MDA crystal is comparatively higher .

Propriétés

IUPAC Name |

4-amino-N-methoxy-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3S/c1-10(13-2)14(11,12)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUAEAXZVWSUCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407137 |

Source

|

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methoxy-N-methylbenzenesulfonamide | |

CAS RN |

33529-48-5 |

Source

|

| Record name | 4-amino-N-methoxy-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Phenyl-2-pyrimidinyl)amino]ethanol](/img/structure/B1276138.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)